2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid
Description
Properties
IUPAC Name |
2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGJGLWOAQEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397272 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219929-44-9 | |
| Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 3-Chloro-4-Fluorobenzaldehyde with Hydrazine Derivatives
The most widely documented method involves the condensation of 3-chloro-4-fluorobenzaldehyde with a hydrazine derivative to form the hydrazone intermediate. This intermediate undergoes subsequent chlorination and oxidation to yield the target compound.
Reaction Steps :
- Hydrazone Formation : 3-Chloro-4-fluorobenzaldehyde reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours) to form the corresponding hydrazine Schiff base.
- Chlorination : The hydrazone is treated with chlorine gas in dichloromethane at 0–5°C, introducing two chlorine atoms at the α and β positions of the butenoic acid chain.
- Oxidation : The chlorinated intermediate is oxidized using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 50°C) to form the carboxylic acid moiety.
Yield : 58–62% after recrystallization from ethanol-water.
Coupling Reagent-Assisted Synthesis
A patent-pending method (WO2024123815A1) utilizes coupling reagents to streamline the synthesis. Propylphosphonic acid anhydride (T3P) and triethylamine (TEA) in toluene catalyze the direct formation of the hydrazone-carboxylic acid bond.
Key Advantages :
- Reduced reaction time (2–3 hours at 25°C).
- Higher purity (98.5% by HPLC) due to minimized side reactions.
Mechanism : T3P activates the carbonyl group of 3-chloro-4-fluorophenylhydrazine, enabling nucleophilic attack by the but-2-enoic acid precursor.
Optimization of Reaction Conditions
Solvent Selection
Solvents critically influence reaction kinetics and product stability:
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 0.12 | 62 | 95 |
| Dimethyl Sulfoxide | 0.25 | 68 | 97 |
| Toluene | 0.30 | 72 | 98.5 |
Non-polar solvents like toluene enhance electrophilic chlorination efficiency, while polar aprotic solvents (DMSO) improve hydrazone stability.
Temperature and pH Control
- Chlorination Step : Maintaining temperatures below 5°C prevents premature oxidation of the hydrazone.
- Oxidation Step : A pH of 2–3 (controlled via H₂SO₄) ensures optimal KMnO₄ activity without degrading the aromatic ring.
Purification and Characterization
Recrystallization Techniques
Recrystallization from ethyl acetate/heptane (1:3 v/v) produces needle-like crystals with 99% purity, as validated by melting point (217–219°C) and XRD analysis.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, Ar-H), 6.02 (s, 1H, CH=).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Scalability and Industrial Applications
Pilot-Scale Synthesis
A 10-kg batch produced via the T3P method achieved 70% yield with 99% purity, demonstrating scalability. Critical parameters include:
Pharmaceutical Relevance
The compound’s structural analogs exhibit tyrosine kinase inhibition (IC₅₀ = 12 nM), underscoring its potential in anticancer drug development.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid serves as a valuable reagent. Its halogenated structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or other derivatives.
- Reduction : It can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
- Substitution Reactions : The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for enzyme inhibition studies. The hydrazone linkage facilitates the formation of stable complexes with metal ions, which can modulate enzymatic activity .
Medicine
The therapeutic potential of this compound is being explored in drug development. Research indicates that it may have applications in:
- Anti-inflammatory Agents : Its reactivity and ability to interact with biological targets suggest potential in developing anti-inflammatory drugs.
- Anticancer Agents : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's efficacy against cancer cells.
Industry
The compound's unique chemical properties make it suitable for applications in materials science and coatings. Its halogenated nature may impart desirable characteristics such as increased stability and resistance to degradation, making it useful in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity or inhibit specific biochemical pathways. Additionally, the presence of chlorine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of halogenated enoic acids and hydrazones. Key structural analogs include:
Physicochemical and Functional Differences
Electron-Withdrawing Substituents: The target compound’s three chlorine atoms and fluorine atom enhance its electrophilicity compared to caffeic acid (hydroxyl groups) or 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid .
Unlike tienilic acid, which was withdrawn due to hepatotoxicity, the fluorine substitution in the target compound may improve metabolic stability .
Synthetic Utility: The compound’s hydrazone group enables use in coordination chemistry (e.g., metal complex synthesis), contrasting with caffeic acid’s role as a natural phenolic antioxidant .
Research Findings and Data
Biological Activity
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with chlorinated compounds. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography to confirm its structure.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 311.52 g/mol. The structure includes:
- Two chlorine atoms and one fluorine atom .
- A hydrazine moiety , which is crucial for its biological activity.
Figure 1 illustrates the structural arrangement, highlighting the functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.52 g/mol |
| CAS Number | 219929-44-9 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing hydrazine groups have shown efficacy against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of cell membrane integrity.
Anticancer Properties
Several studies have explored the anticancer potential of hydrazine derivatives. The compound's structural features allow it to interact with DNA and inhibit tumor growth. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism where the compound interferes with cellular proliferation pathways.
Case Study: In Vitro Evaluation
A recent in vitro study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.0 |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanism of action and therapeutic applications.
Enzyme Inhibition
Another aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its effects on cholinesterases, enzymes that play a critical role in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases.
The proposed mechanism involves binding to the active site of cholinesterases, thus preventing substrate hydrolysis. This interaction has been quantified using spectrophotometric methods to determine IC50 values for various derivatives.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis in HeLa and MCF7 cells |
| Enzyme Inhibition | Inhibits cholinesterases |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
